molecular formula C7H14O2 B13603489 3-(3-Methyloxetan-3-yl)propan-1-ol

3-(3-Methyloxetan-3-yl)propan-1-ol

Cat. No.: B13603489
M. Wt: 130.18 g/mol
InChI Key: DUHWPPNMDYPWSV-UHFFFAOYSA-N
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Description

3-(3-Methyloxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2 It is a clear, colorless liquid known for its unique structural features, which include an oxetane ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyloxetan-3-yl)propan-1-ol typically involves the reaction of 3-methyloxetan-3-ol with propylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the ring-opening of the oxetane and subsequent nucleophilic attack by the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxetan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-(3-Methyloxetan-3-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(3-Methyloxetan-3-yl)propan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxetane ring can participate in ring-opening reactions. These interactions can influence various biochemical pathways and molecular processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxetan-3-ol: Shares the oxetane ring but lacks the propanol side chain.

    3-(3-Methyloxetan-3-yl)propan-1-amine: Contains an amine group instead of a hydroxyl group.

    3-(3-Methyloxetan-3-yl)propan-1-ol derivatives: Various derivatives with different substituents on the oxetane ring or propanol chain.

Uniqueness

This compound is unique due to its combination of an oxetane ring and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-(3-methyloxetan-3-yl)propan-1-ol

InChI

InChI=1S/C7H14O2/c1-7(3-2-4-8)5-9-6-7/h8H,2-6H2,1H3

InChI Key

DUHWPPNMDYPWSV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CCCO

Origin of Product

United States

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